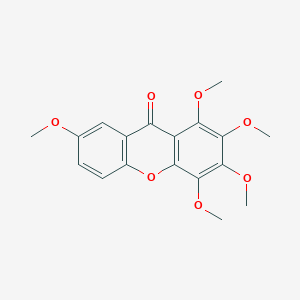

1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,7-pentamethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-20-9-6-7-11-10(8-9)13(19)12-14(21-2)16(22-3)18(24-5)17(23-4)15(12)25-11/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPUCRJALNWKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation of 1,2,3,4,7 Pentamethoxy 9h Xanthen 9 One

Natural Sources and Origin

The chemical compound 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one has been identified and isolated from natural sources. Research has confirmed its presence within the fruits of the tropical tree Garcinia mangostana L., commonly known as the mangosteen tree biocrick.com. This plant is a significant source of a class of organic compounds known as xanthones, which are characterized by their distinctive xanthene-9-one core structure.

Garcinia mangostana, often hailed as the "Queen of Fruits," is native to Southeast Asia and is recognized for its rich phytochemical profile. mdpi.comscispace.com The various parts of the tree, including the pericarp (fruit hull), trunk, branches, and leaves, have been found to contain a diverse array of xanthone (B1684191) derivatives. While many xanthones have been isolated from this species, this compound is specifically noted as originating from the fruit. biocrick.com

The genus Garcinia is a well-established source of numerous oxygenated and prenylated xanthone derivatives. mdpi.comscispace.com The pericarp, or the outer rind of the mangosteen fruit, is particularly rich in these compounds and has been the subject of extensive phytochemical investigation. nih.govresearchgate.net Studies have successfully isolated a multitude of xanthones from various parts of the Garcinia mangostana plant.

For instance, research on the green fruit hulls of Garcinia mangostana led to the isolation of new xanthones like mangostenol, mangostenone A, and mangostenone B, alongside known compounds such as α- and β-mangostins, garcinone B, and trapezifolixanthone. nih.gov Similarly, investigations into the twigs of the plant have yielded derivatives including α-mangostin, β-mangostin, and 2,8-diisoprenyl-1,3-dihydroxy-6,7-dimethoxyxanthone. ajchem-a.com The sheer number and structural diversity of xanthones isolated from this single species underscore its importance as a natural reservoir for this class of compounds. In total, dozens of distinct xanthones have been cataloged from the mangosteen fruit and tree. nih.gov This rich chemical environment provides the context in which this compound is found and from which it must be separated and purified.

| Compound Name | Plant Part | Reference |

|---|---|---|

| α-Mangostin | Pericarp, Twigs, Fruit Hulls | nih.govajchem-a.com |

| β-Mangostin | Twigs, Fruit Hulls | nih.govajchem-a.com |

| γ-Mangostin | Pericarp | nih.govresearchgate.net |

| Gartanin | Pericarps | researchgate.net |

| Garcinone B | Fruit Hulls | nih.gov |

| Garcinone E | Not Specified | |

| Mangostenol | Green Fruit Hulls | nih.gov |

| Normangostin | Pericarps | researchgate.net |

Advanced Methodologies for Isolation from Complex Natural Matrices

The isolation of a specific compound like this compound from a complex source such as a plant extract is a multi-step process. It begins with extraction, often using organic solvents, followed by purification stages to separate the target molecule from a multitude of other structurally similar compounds. jsmcentral.org

Chromatography is the most essential and widely used separation technique for the isolation and purification of natural products. The process relies on the differential partitioning of compounds between a stationary phase and a mobile phase. Various chromatographic methods are employed, often in combination, to achieve high purity. jsmcentral.orgfrontiersin.org

Column Chromatography (CC): This is a fundamental and cost-effective technique for the initial separation of compounds from a crude extract. column-chromatography.com The extract is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel. mdpi.comcolumn-chromatography.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and compounds are separated based on their differing affinities for the stationary phase, allowing for the collection of different fractions. column-chromatography.com

Vacuum Liquid Chromatography (VLC): This technique is a variation of column chromatography used for the fractionation of extracts. In one study involving Garcinia mangostana twigs, an ethyl acetate (B1210297) extract was fractionated using VLC with silica gel and a gradient of n-hexane to acetone to yield multiple fractions for further purification. ajchem-a.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and versatile technique used for both analytical and preparative-scale separation. jsmcentral.orgfrontiersin.org It utilizes high pressure to pass the mobile phase through a column with smaller particle sizes, resulting in high resolving power. column-chromatography.com This method is crucial for the final purification steps to obtain compounds with high purity. nih.govfrontiersin.org

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used for qualitative analysis to monitor the progress of a separation and to determine the appropriate solvent systems for column chromatography. nih.govjsmcentral.org It involves a stationary phase (e.g., silica gel) coated on a plate and a solvent that moves up the plate by capillary action. jsmcentral.org

High-Speed Counter-Current Chromatography (HSCCC): This is a more advanced, support-free liquid-liquid partition chromatography technique. A study on Garcinia mangostana waste demonstrated an efficient HSCCC method for the preparative separation of major xanthones, isolating α-mangostin and γ-mangostin with purities above 93% in a single 35-minute run. researchgate.net

| Technique | Principle | Primary Application | Reference |

|---|---|---|---|

| Column Chromatography (CC) | Separation based on differential adsorption to a solid stationary phase. | Initial fractionation and large-scale purification of extracts. | column-chromatography.com |

| Vacuum Liquid Chromatography (VLC) | A modified column chromatography technique using vacuum for faster solvent flow. | Rapid fractionation of crude extracts. | ajchem-a.com |

| High-Performance Liquid Chromatography (HPLC) | High-pressure system with small particle size columns for high-resolution separation. | Final purification, isolation of pure compounds, and analytical quantification. | jsmcentral.orgfrontiersin.org |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material on a flat plate. | Monitoring reactions, identifying compounds, and determining solvent systems. | nih.govjsmcentral.org |

| High-Speed Counter-Current Chromatography (HSCCC) | Support-free liquid-liquid partition chromatography. | Preparative separation and purification of target compounds. | researchgate.net |

Spectroscopic and Structural Characterization of 1,2,3,4,7 Pentamethoxy 9h Xanthen 9 One

Application of Advanced Spectroscopic Techniques for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (such as HMQC and HMBC) NMR experiments, a full assignment of all proton and carbon signals can be achieved, confirming the substitution pattern of the xanthenone scaffold.

While specific spectral data for 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one is not extensively published in publicly available literature, the expected chemical shifts and couplings can be inferred from the analysis of closely related methoxylated xanthone (B1684191) derivatives. mdpi.comutar.edu.myresearchgate.netresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the five methoxy (B1213986) groups. The aromatic protons on the B-ring (positions 5, 6, and 8) would exhibit chemical shifts and coupling patterns characteristic of their electronic environment. The protons of the five methoxy groups would appear as sharp singlets, likely in the range of δ 3.8-4.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all carbon atoms in the molecule. The carbonyl carbon (C-9) is expected to resonate at a significantly downfield chemical shift (typically δ > 170 ppm). The carbons bearing the methoxy groups and the other aromatic carbons would have distinct chemical shifts influenced by the electron-donating effect of the methoxy substituents.

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignments. utar.edu.my HSQC would correlate each proton signal with its directly attached carbon atom. The HMBC experiment would reveal longer-range correlations (2-3 bonds) between protons and carbons, which is instrumental in confirming the connectivity of the molecular skeleton and the precise location of the methoxy groups. For instance, correlations between the methoxy protons and their corresponding aromatic carbons would definitively establish the substitution pattern. utar.edu.my

Expected ¹H and ¹³C NMR Data for this compound (based on related compounds)

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1-OCH₃ | ~3.9-4.1 (s, 3H) | ~56-62 |

| 2-OCH₃ | ~3.9-4.1 (s, 3H) | ~56-62 |

| 3-OCH₃ | ~3.9-4.1 (s, 3H) | ~56-62 |

| 4-OCH₃ | ~3.9-4.1 (s, 3H) | ~56-62 |

| 5 | Aromatic region | Aromatic region |

| 6 | Aromatic region | Aromatic region |

| 7-OCH₃ | ~3.8-4.0 (s, 3H) | ~55-60 |

| 8 | Aromatic region | Aromatic region |

| 9 | - | >170 |

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₁₈H₁₈O₇). The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, often showing characteristic losses of methyl groups (CH₃) or methoxy groups (OCH₃) from the molecular ion.

Electron absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within the molecule. libretexts.org The conjugated system of the xanthenone core gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these absorption maxima (λmax) are influenced by the nature and position of the substituents on the aromatic rings. rsc.org The presence of five electron-donating methoxy groups is expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted 9H-xanthen-9-one. This technique is also useful for quantitative analysis, following the Beer-Lambert law.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed for purity assessment. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would elute at a specific retention time under defined conditions. The purity of the sample can be determined by the relative area of the peak corresponding to the compound in the chromatogram. HPLC is crucial for quality control, ensuring the absence of impurities from starting materials or side products from a synthesis.

Conformational Analysis and Stereochemical Considerations of Xanthenone Derivatives

While the central xanthenone ring system itself is achiral, the introduction of chiral substituents would lead to stereoisomers. For this compound, there are no stereocenters, and therefore, the molecule is achiral and does not exhibit stereoisomerism. Conformational studies of xanthene derivatives have been performed using computational methods and NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, to understand the spatial arrangement of substituents. nih.govnih.gov For this particular compound, the primary conformational flexibility would involve the rotation of the methyl groups of the methoxy substituents.

Biological Activities and Molecular Mechanisms of Action of 1,2,3,4,7 Pentamethoxy 9h Xanthen 9 One and Xanthenone Scaffold

Mechanisms of Anticancer and Cytotoxic Action

The anticancer properties of the xanthone (B1684191) scaffold are multifaceted, targeting various hallmarks of cancer. These compounds have demonstrated cytotoxic and antitumor effects across numerous studies, making them a promising area for drug development. researchgate.net The mechanisms are diverse and often depend on the specific substitution pattern of functional groups on the xanthone core, which influences their interaction with biological molecules. nih.gov

Interference with Cellular Processes and Macromolecular Interactions

Xanthone derivatives exert their anticancer effects by physically and functionally interfering with critical cellular components and processes. Their wide-ranging biological activities are attributed to their capacity to bind with multiple protein receptors. nih.govchemicalbook.com Studies have shown that xanthones can interact with DNA through non-covalent means and inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases. nih.govnih.gov The inhibition of protein kinases, for instance, can disrupt signaling pathways that lead to the proliferation of cancer cells. mdpi.com Furthermore, some xanthone derivatives act as aromatase enzyme inhibitors, which is a key mechanism for halting the growth of certain breast cancers. nih.govmdpi.com This ability to interact with a variety of macromolecules underscores the scaffold's potential as a versatile anticancer agent.

Induction of Apoptosis in Malignant Cell Lines

A primary mechanism through which xanthone derivatives exhibit anticancer activity is the induction of apoptosis, or programmed cell death, in malignant cells. nih.govtandfonline.com This process is often mediated through the activation of caspases, a family of protease enzymes that are central to the apoptotic pathway. nih.govmdpi.com For example, α-Mangostin, a well-studied xanthone, induces caspase-3-dependent apoptosis in human leukemia (HL60) cells by triggering mitochondrial dysfunction, including the loss of membrane potential and the release of cytochrome c. mdpi.com The apoptotic process initiated by xanthones can involve both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govresearchgate.net Research has shown that various xanthone derivatives can suppress anti-apoptotic proteins like Bcl-2 and promote pro-apoptotic proteins like Bax, thereby shifting the cellular balance towards cell death in cancer lines. nih.gov

| Xanthone Derivative | Cancer Cell Line | Observed Apoptotic Mechanism | Reference |

|---|---|---|---|

| α-Mangostin | HL60 (Human Leukemia) | Caspase-3 activation, mitochondrial dysfunction, cytochrome c release. | mdpi.com |

| Garcinoxanthocin A | MDA-MB-231 (Breast Cancer) | Inhibition of STAT3 activity, induction of apoptosis. | mdpi.com |

| Gambogic Acid | U251 (Human Glioma) | Binds to TfR inducing rapid apoptosis; decreases phosphorylation of P38, AKT, and mTOR. | mdpi.com |

| 2-benzoyl-3-hydroxy-4-methyl-9H-xanthen-9-one | MCF-7 (Breast Cancer) | Suppresses Bcl-2, promotes Bax, caspase-9, and caspase-3 expression. | nih.gov |

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, xanthone derivatives can halt the proliferation of cancer cells by modulating the cell cycle. mdpi.com Many of these compounds have been shown to cause cell cycle arrest at different phases (G1, S, or G2/M), preventing cancer cells from dividing and growing. nih.govnih.govmdpi.com For instance, certain antioxidant xanthone derivatives were found to induce an accumulation of NTUB1 bladder cancer cells in the G1 phase. nih.govntu.edu.tw Other studies have identified xanthones from Garcinia cowa that cause cell cycle arrest at the S phase, G2/M phase, or G1 phase, depending on the specific compound. nih.gov This disruption of the cell cycle is a critical component of their antiproliferative effects.

| Xanthone Derivative | Cancer Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Cowaxanthone G | Various | G2/M phase arrest. | nih.gov |

| Compound from Garcinia oligantha | Various | S phase arrest. | nih.gov |

| Benzoxanthone derivatives | SGC-7901 (Gastric Cancer) | G0/G1 phase arrest. | mdpi.com |

| Antioxidant Xanthone Derivatives | NTUB1 (Bladder Cancer) | G1 phase arrest. | nih.govntu.edu.tw |

Targeting p53 Signaling Pathways

The tumor suppressor protein p53, often called the "guardian of the genome," plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. nih.gov The p53 signaling pathway is a key target for many anticancer agents. nih.gov Research has demonstrated that the anticancer effects of some xanthones are linked to their ability to modulate this critical pathway. nih.gov For example, certain xanthones have been shown to protect against cellular damage by activating the p53/p21 signaling pathway. nih.gov Activation of p53 can lead to the transcription of genes like p21, which in turn induces cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis. nih.govmdpi.com The ability of xanthones to influence p53 activity highlights a specific molecular mechanism through which they can exert potent tumor-suppressing effects. nih.gov

Modulation of Inflammatory Response Pathways

Inflammation is a biological response that, when uncontrolled, can contribute to the development and progression of various diseases, including cancer. nih.govnih.gov Xanthones are well-documented for their potent anti-inflammatory properties. nih.gov The regulation of inflammatory processes is complex, involving a network of signaling molecules and genetic regulators. MicroRNAs (miRNAs), a class of small non-coding RNAs, have emerged as key regulators in inflammation, and their expression can be altered in immune cells as part of the inflammatory response. nih.govfrontiersin.org

Regulation of MicroRNA Expression (e.g., miR-200)

MicroRNAs fine-tune gene regulation and are crucial in controlling aberrant inflammatory reactions. nih.govnih.gov The miR-200 family, which consists of five members (miR-200a, miR-200b, miR-200c, miR-141, and miR-429), is known to be involved in processes like the epithelial-to-mesenchymal transition (EMT), a key step in tumor metastasis. nih.gov Notably, the miR-200 family has also been linked to pro-inflammatory responses. nih.gov These miRNAs can target transcription factors like ZEB1, leading to an upregulation of inflammatory mediators such as cyclooxygenase-2 (COX-2) and MCP-1 in vascular smooth muscle cells. nih.gov Given the established anti-inflammatory effects of the xanthone scaffold, it is plausible that one of their mechanisms of action involves the modulation of pro-inflammatory miRNAs. By potentially downregulating the expression of miRNAs like those in the miR-200 family, xanthones could suppress inflammatory pathways that contribute to carcinogenesis and other chronic diseases.

Inhibition of Pro-Inflammatory Cytokines (e.g., TNF-α, NF-κB, IL-6, PGE2)

No specific data was found regarding the inhibitory effects of 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one on the production or activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Nuclear Factor-kappa B (NF-κB), Interleukin-6 (IL-6), or Prostaglandin E2 (PGE2).

Activation of Angiotensin-Converting Enzyme 2 (ACE2) / Angiotensin 1-7 Axis

There is no available research documenting the activation of the Angiotensin-Converting Enzyme 2 (ACE2) / Angiotensin 1-7 axis by this compound.

Influence on Oxidative Stress and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Specific studies detailing the influence of this compound on oxidative stress or its interaction with the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway are not present in the reviewed scientific literature.

Neuroprotective Effects

Mitigation of Cerebral Ischemia/Reperfusion Injury

No studies were identified that investigated the potential of this compound to mitigate cerebral ischemia/reperfusion injury.

Anti-apoptotic and Anti-oxidant Actions in Neuronal Contexts

There is a lack of research on the anti-apoptotic and anti-oxidant properties of this compound within neuronal contexts.

Enzyme Inhibition Studies

Specific enzyme inhibition studies for this compound are not available in the current body of scientific literature.

Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activity and Selectivity

Monoamine oxidases (MAO) are enzymes crucial for the degradation of neurotransmitters, and their inhibition is a key strategy in treating neurological disorders. researchgate.net The xanthone scaffold has been identified as a source of potent MAO inhibitors. nih.gov The inhibitory activity and selectivity of xanthone derivatives for the two isoforms, MAO-A and MAO-B, are highly dependent on the substitution pattern on the xanthone core. researchgate.net

For instance, studies on various hydroxylated xanthone derivatives have demonstrated this structure-dependent selectivity. 1,3,6-trihydroxyxanthone was found to be a rather specific and potent inhibitor of MAO-A, whereas 1,3,7-trihydroxyxanthone showed great potency for the inhibition of MAO-B. researchgate.net These inhibitions were determined to be competitive and reversible. researchgate.net The selectivity of MAO inhibitors is critical, as MAO-A preferentially metabolizes serotonin and noradrenaline, while MAO-B has a higher affinity for amines like benzylamine and beta-phenylethylamine. nih.govnih.gov Dopamine is a substrate for both isoforms. nih.gov The ability to selectively target one isoform can lead to more precise therapeutic effects. nih.gov

Table 1: MAO Inhibitory Activity of Selected Xanthone Derivatives

| Compound | Target MAO Isoform | Activity |

|---|---|---|

| 1,3,6-Trihydroxyxanthone | MAO-A | Potent and specific inhibitor researchgate.net |

| 1,6-Dihydroxyxanthone | MAO-A | Potent inhibitor researchgate.net |

| 1,3,7-Trihydroxyxanthone | MAO-B | Potent and specific inhibitor researchgate.net |

| 1,3-Dihydroxy-6-propyloxyxanthone | MAO-A | Most potent among tested 6-alkoxyxanthones researchgate.net |

Inhibition of Degrading Enzymes (e.g., Collagenase, Elastase, Hyaluronidase)

The structural integrity of the extracellular matrix is maintained by proteins like collagen and elastin and hydrated by hyaluronic acid. Enzymes that degrade these components—collagenase, elastase, and hyaluronidase—are implicated in aging and various pathological processes. Certain xanthone derivatives have shown inhibitory activity against these enzymes. Specifically, the compound 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has been reported to inhibit collagenase, elastase, and hyaluronidase, highlighting the potential of the xanthone scaffold as a source for agents that can protect the extracellular matrix. mdpi.com

Inhibition of Pro-oxidant Enzymes (e.g., Keap1)

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. nih.govresearchgate.net Under normal conditions, the protein Keap1 (Kelch-like ECH-associated protein 1) targets the transcription factor Nrf2 for degradation. nih.gov In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the expression of numerous antioxidant and cytoprotective genes. mdpi.comnih.gov

Disrupting the Keap1-Nrf2 protein-protein interaction (PPI) is a novel therapeutic strategy to enhance this protective pathway. nih.govresearchgate.net Small molecules that can directly inhibit this interaction are being actively investigated. nih.govresearchgate.net The xanthone scaffold has been shown to modulate the Nrf2 pathway, confirming a strong relationship between this chemical structure and the activation of cellular responses to oxidative stress and inflammation. mdpi.com This suggests that xanthone derivatives could act as inhibitors of the Keap1-Nrf2 interaction, thereby upregulating the body's natural antioxidant defenses.

Antimicrobial and Antibacterial Effects

The xanthone scaffold is the basis for a multitude of compounds possessing significant antimicrobial and antibacterial properties. nih.govresearchgate.net These compounds exhibit a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov The structural features of the xanthone derivative, such as the oxygenation pattern and the presence of specific functional groups, are crucial for its antimicrobial efficacy. nih.govresearchgate.net

For example, xanthones with 1,3,5-trioxygenated or 1,3,5,6-tetraoxygenated skeletons have been noted for their inhibitory effects. nih.gov Specific derivatives have demonstrated potent activity against various bacterial strains. 1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one and 1-(dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one exhibited antibacterial activity against all strains tested in one study. nih.gov Another compound, 3,4-dihydroxy-1-methyl-9H-xanthen-9-one, showed a potent inhibitory effect on the growth of dermatophyte clinical strains with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov

Table 2: Antibacterial Activity of Selected Xanthone Derivatives

| Compound | Target Organism(s) | Reported Activity (MIC) |

|---|---|---|

| 1,5-dihydroxy-6,7-dimethoxyxanthone | S. epidermidis, Bacillus cereus | 16 µg/mL nih.gov |

| 1,3,6-trihydroxy-7-methoxyxanthone | Salmonella Typhimurium | 4 µg/mL nih.gov |

| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | T. rubrum, M. canis, E. floccosum | 16 µg/mL nih.gov |

| 2,7-Dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one | T. rubrum, M. canis, E. floccosum | 4–8 µg/mL researchgate.net |

Antioxidant Activities

Xanthones are an important class of compounds known for their antioxidant properties, often compared to the well-known polyphenol family. nih.gov The core 9H-xanthen-9-one structure is endowed with antioxidant capabilities, which can be significantly influenced by the attached functional groups. mdpi.com

Mitochondria are a primary site of reactive oxygen species (ROS) production, making them vulnerable to oxidative damage. Antioxidants that can act within the mitochondria are of significant interest. Research has shown that the xanthone scaffold possesses mitochondrial antioxidant activity. For instance, 1,2-dihydroxy-9H-xanthen-9-one was found to mitigate rotenone-induced oxidative stress in the mitochondria of macrophage cells by up to 40%, demonstrating a protective effect at a subcellular level. mdpi.com

A key mechanism behind the antioxidant effect of xanthones is their ability to directly scavenge free radicals. researchgate.net The presence of hydroxyl groups on the xanthone scaffold is particularly important for this activity. mdpi.com The radical scavenging potential of various xanthone derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and the ferric reducing antioxidant power (FRAP) assay. uj.edu.plresearchgate.net For example, a racemic compound designated (R/S)-3, a xanthone derivative, showed 31.7% scavenging activity in the DPPH assay. researchgate.net These findings indicate that compounds based on the xanthone structure can neutralize harmful free radicals, thereby preventing oxidative damage to cells and tissues. mdpi.comresearchgate.net

Nrf2-Mediated Antioxidant Responses

The xanthenone scaffold is notably associated with significant antioxidant activity, much of which is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Nrf2 is a critical transcription factor that regulates the cellular response to oxidative stress by controlling the expression of a suite of antioxidant and detoxification genes. researchgate.net

Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with a repressor protein, Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. researchgate.net

Research has established a strong relationship between the xanthone scaffold and the activation of this protective pathway. researchgate.net Studies on various natural and synthetic xanthone derivatives have shown that they can enhance the translocation of Nrf2, thereby bolstering the cell's intracellular defenses against oxidative stress and inflammation. researchgate.net

Prominent examples include α-mangostin and γ-mangostin, two well-studied xanthones isolated from the pericarp of the mangosteen fruit (Garcinia mangostana). researchgate.net Both compounds have demonstrated antioxidant effects through the modulation of the Nrf2 pathway. researchgate.netnih.gov The activation of Nrf2 by these xanthones leads to an upregulation of downstream protective enzymes, such as heme oxygenase-1 (HO-1), which helps to mitigate oxidative damage. researchgate.netnih.gov This mechanism highlights the potential of the xanthone scaffold as a basis for developing agents that can counteract conditions exacerbated by oxidative stress. researchgate.netresearchgate.net

Other Documented Biological Activities of Xanthenones

Beyond their antioxidant properties, compounds featuring the xanthenone scaffold have been investigated for a range of other therapeutic effects. These include significant potential in managing metabolic and liver-related disorders.

A growing body of evidence suggests that xanthones possess potent antidiabetic properties, exerting their effects through multiple molecular mechanisms. news-medical.net These compounds can help maintain glucose homeostasis by improving insulin sensitivity, modulating glucose and lipid metabolism, and protecting pancreatic beta-cells. news-medical.net The antidiabetic effects of several xanthone derivatives are linked to their ability to influence key metabolic regulators and enzymes. news-medical.net

Key mechanisms associated with the antidiabetic potential of xanthones include:

Inhibition of Carbohydrate-Digesting Enzymes : Many xanthone derivatives function as inhibitors of α-amylase and α-glucosidase. sunyempire.edunih.gov These enzymes are responsible for breaking down complex carbohydrates into simple sugars in the digestive tract. By inhibiting them, xanthones can slow the absorption of glucose, thereby reducing post-meal blood sugar spikes. mdpi.com

Improvement of Insulin Sensitivity : Compounds like α-mangostin and mangiferin have been shown to decrease insulin resistance. nih.govnih.gov They can enhance the insulin signaling pathway by increasing the expression of proteins such as the insulin receptor substrate-1 (IRS-1) and phosphatidylinositol 3-kinase (PI3K). nih.gov This leads to improved glucose uptake by cells in various tissues. nih.gov

Modulation of Metabolic Pathways : Xanthones can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK can stimulate glucose uptake and fatty acid oxidation. nih.gov

Protection of Pancreatic β-cells : The antioxidant properties of xanthones contribute to their antidiabetic effects by protecting the insulin-producing β-cells of the pancreas from oxidative stress-induced damage. news-medical.netunair.ac.id

The table below summarizes the antidiabetic activities of selected xanthone compounds.

| Compound Name | Source/Type | Documented Antidiabetic Activity/Mechanism |

| α-Mangostin | Garcinia mangostana | Improves insulin sensitivity, lowers fasting blood glucose, increases expression of GLUT transporters, and repairs damaged pancreatic islets. nih.govunair.ac.ideaspublisher.com |

| γ-Mangostin | Garcinia mangostana | Demonstrates strong antioxidant properties that protect against oxidative stress, a hallmark of diabetes. news-medical.net |

| Mangiferin | Anemarrhena asphodeloides | Lowers blood glucose levels by decreasing insulin resistance and improving hyperinsulinemia. nih.govresearchgate.net |

| Bellidifolin | Swertia japonica | Stimulates glucose uptake, ameliorates hyperglycemia, improves insulin resistance, and lowers blood triglyceride levels. nih.govnih.govebi.ac.uk |

| Methylswertianin | Swertia punicea | Reduces fasting blood glucose, improves oral glucose tolerance, and enhances insulin signaling by increasing the expression of InsR-alpha, IRS-1, and PI3K. nih.gov |

The liver is a primary site for metabolizing foreign substances and is highly susceptible to oxidative damage. Xanthones have demonstrated significant hepatoprotective effects, primarily by mitigating oxidative stress and inflammation in liver cells. researchgate.netnih.gov

Research using isolated liver cells (hepatocytes) and animal models has shown that various xanthones can protect the liver from toxin-induced injury. Bioactivity-guided studies of extracts from Garcinia mangostana identified γ-mangostin as a particularly potent agent in protecting human hepatocytes from oxidative damage induced by tert-butyl hydroperoxide. nih.gov

The molecular mechanisms underlying these protective effects include:

Reduction of Oxidative Stress : γ-Mangostin was found to significantly decrease the accumulation of reactive oxygen species (ROS) and reduce lipid peroxidation in hepatocytes. nih.gov

Enhancement of Antioxidant Enzymes : The compound boosted the intracellular levels of key antioxidant enzymes like superoxide dismutase and increased levels of reduced glutathione, a major cellular antioxidant. nih.gov

Stabilization of Cellular Structures : Treatment with γ-mangostin helped to prevent mitochondrial membrane depolarization, a key event in cell death pathways. nih.gov

Modulation of Inflammatory Pathways : Other xanthones, such as garcinone E, have been shown to protect against experimental autoimmune hepatitis by modulating the Nrf2/HO-1 and NF-κB signaling pathways, thereby reducing the inflammatory response. researchgate.net

The table below details the observed hepatoprotective activities of specific xanthone compounds.

| Compound Name | Source/Type | Documented Hepatoprotective Activity/Mechanism |

| γ-Mangostin | Garcinia mangostana | Attenuates oxidative injury in human hepatocytes by reducing ROS, decreasing lipid peroxidation, and increasing superoxide dismutase and glutathione levels. nih.gov |

| Garcinone E | Garcinia mangostana | Mitigates oxidative inflammatory response via modulation of Nrf2/HO-1 and NF-κB pathways. researchgate.net |

| 3,4-dihydroxy-2-methoxyxanthone | Synthetic | Protects isolated rat hepatocytes against tert-butylhydroperoxide-induced toxicity, preventing lipid peroxidation and cell death. |

| 2,3-dihydroxy-4-methoxyxanthone | Synthetic | Protects isolated rat hepatocytes against tert-butylhydroperoxide-induced toxicity, preventing lipid peroxidation and cell death. |

| Bellidifolin | Swertia species | Reduces oxidative stress and demonstrates hepatoprotective capacity. researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituent Patterns on Biological Efficacy

Correlations between Structural Diversity and Bioactivity Spectrum

The structural diversity of xanthenone derivatives is vast, leading to a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netmdpi.com For instance, caged xanthones, a specific class isolated from the Garcinia genus, are noted for their potent anticancer properties, which are attributed to their unique and complex architecture. scienceopen.comeurekalert.org The diversity in the xanthenone backbone, often involving prenylation, geranylation, and the formation of complex caged structures, directly correlates with the spectrum of bioactivity. scienceopen.com

Simple oxygenated xanthones, such as 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one, represent a subclass where the bioactivity is modulated by the pattern of oxygen-containing functional groups. researchgate.net Research has demonstrated that the strategic placement of these groups can significantly alter the pharmacological profile of the molecule. This structural variance allows for the fine-tuning of compounds to target specific biological pathways or enzymes. The broad bioactivity spectrum of the xanthenone class underscores the potential for developing highly specific and potent therapeutic agents through targeted structural modifications. nih.gov

Impact of Hydroxylation and Methoxylation on Activity

The presence, number, and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the xanthenone skeleton are critical determinants of biological activity. nih.gov In the case of this compound, the five methoxy groups define its chemical character and biological potential.

Hydroxylation often plays a key role in the antioxidant capacity of phenolic compounds like xanthones, as the hydroxyl groups can act as hydrogen donors to neutralize free radicals. mdpi.commdpi.com The conversion of methoxy groups to hydroxyl groups can, therefore, enhance antioxidant activity. Conversely, methoxylation can increase the lipophilicity of a compound, potentially improving its ability to cross cellular membranes and reach intracellular targets. researchgate.net

SAR studies on various xanthenone derivatives have highlighted these contrasting effects. For example, in certain contexts, derivatives with both hydroxyl and methoxy groups show comparable or superior activity to those with only methoxy groups, while derivatives containing only hydroxyl groups may exhibit reduced efficacy. nih.gov This suggests that a balance between hydrophilicity (conferred by -OH groups) and lipophilicity (conferred by -OCH3 groups) is often crucial for optimal biological activity. The specific substitution pattern of this compound, with its dense methoxylation, suggests a high degree of lipophilicity which may favor certain biological interactions.

Computational Approaches in Xanthenone Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and the rational design of new compounds. These methods are particularly valuable for exploring the vast chemical space of xanthenone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For xanthenone derivatives, QSAR models have been successfully developed to predict activities such as anticancer and anti-tuberculosis effects. nih.govnih.govresearchgate.net These models are typically built using multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov

The process involves calculating a set of molecular descriptors for each compound and then using statistical methods to find the descriptors that best correlate with the observed biological activity. nih.gov A validated QSAR model can then be used to predict the activity of novel, not-yet-synthesized xanthenone derivatives, thereby prioritizing the most promising candidates for synthesis and testing. drugdesign.org This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest predicted potency.

Molecular Descriptors for Chemical Space Characterization

The characterization of chemical space for xanthenone derivatives relies on the calculation of molecular descriptors. dntb.gov.ua These are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly classified into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, volume, surface area). researchgate.net

Physicochemical Descriptors: Related to properties like lipophilicity (LogP), solubility, and electronic properties (e.g., dipole moment, partial charges). nih.govnih.gov

For xanthenones, descriptors such as dielectric energy, hydroxyl group count, LogP, shape indices, and solvent-accessible surface area have been shown to be significantly correlated with anticancer activity. nih.gov The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. researchgate.net

| Descriptor Class | Example Descriptor | Relevance to Bioactivity |

|---|---|---|

| Thermodynamic | Dielectric Energy | Reflects the energy of the molecule in a dielectric medium, influencing interactions. nih.gov |

| Constitutional (1D) | Hydroxyl Group Count | Directly relates to hydrogen bonding potential and antioxidant activity. nih.gov |

| Physicochemical | LogP | Measures lipophilicity, affecting membrane permeability and target access. nih.gov |

| Geometrical (3D) | Shape Index | Describes molecular shape, which is crucial for receptor binding. nih.gov |

| Geometrical (3D) | Solvent-Accessible Surface Area (SASA) | Indicates the molecular surface available for interaction with the solvent and receptors. nih.gov |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a xanthenone derivative) when bound to a specific protein target. nih.gov This method helps to elucidate the binding mode and estimate the binding affinity, providing insights into the mechanism of action at a molecular level. semanticscholar.org For xanthenones, docking studies have been employed to predict their interaction with targets like DNA topoisomerase IIα, a key enzyme in cancer progression. nih.govresearchgate.net

Application of NP-likeness and Drug-likeness Concepts in Development

The concepts of Natural Product-likeness and Drug-likeness are crucial in modern drug discovery for prioritizing and optimizing compounds. NP-likeness assesses how closely a molecule's structure resembles that of known natural products, which are considered to have been evolutionarily optimized for biological activity. peter-ertl.comresearchgate.net Drug-likeness evaluates a compound's physicochemical properties to predict its potential as an orally bioavailable drug, often using frameworks like Lipinski's Rule of Five.

For a compound like this compound, which is a natural product derivative from Garcinia mangostana L., its development would inherently involve considerations of its natural product origins. biocrick.com The application of NP-likeness and drug-likeness concepts would involve computational analysis to score the compound based on its structural features and physicochemical properties.

NP-Likeness Score: This score is calculated by breaking down a molecule into structural fragments and comparing their frequencies to those found in large databases of natural products versus synthetic molecules. peter-ertl.comnih.gov A higher score indicates a greater resemblance to natural products. researchgate.net Such an analysis for this compound would quantify its "natural product-like" character and could be used to guide the design of a screening library of related xanthones.

Drug-Likeness Assessment: This involves calculating properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These parameters are then compared against established criteria for orally active drugs.

While specific data for this compound is not available, a hypothetical analysis based on its structure is presented below.

Hypothetical Physicochemical Properties for Drug-Likeness Analysis

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 346.33 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | ~3.5-4.0 (Estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 6 (5 methoxy ethers, 1 carbonyl) | ≤ 10 | Yes |

This hypothetical data suggests that this compound would likely comply with the general parameters for drug-likeness, making it a potentially viable candidate for further development from a physicochemical standpoint.

Matched Molecular Pair (MMP) Analysis in SAR Elucidation

Matched Molecular Pair (MMP) analysis is a powerful cheminformatics technique used to understand how small, specific structural changes in a molecule affect its biological activity or physicochemical properties. wikipedia.orgnih.gov This method identifies pairs of compounds that differ by only a single, well-defined structural transformation, such as the substitution of a hydrogen atom with a methoxy group. wikipedia.org By analyzing many such pairs, medicinal chemists can derive rules to guide the optimization of lead compounds. researchgate.net

The application of MMP analysis to elucidate the Structure-Activity Relationship (SAR) of this compound would require a dataset of structurally similar xanthone (B1684191) derivatives with corresponding biological activity data. The analysis would involve systematically identifying transformations and the associated change in activity.

For instance, an analysis could compare the biological activity of this compound with a series of analogs where one methoxy group is systematically moved, removed, or replaced with another functional group (e.g., a hydroxyl or a halogen).

Illustrative MMP Transformations for Xanthone Scaffolds

The following table illustrates the types of transformations that would be analyzed in an MMP study of the xanthone scaffold. The "Activity Change" column is hypothetical and would be populated with experimental data.

| Core Scaffold | Transformation | Analog Compound | Property Measured | Hypothetical Activity Change |

| Xanthone | H → OCH₃ at C7 | 1,2,3,4-Tetramethoxy-9H-xanthen-9-one vs. This compound | IC₅₀ (e.g., anticancer activity) | Increase/Decrease/No Change |

| Xanthone | OCH₃ → OH at C1 | This compound vs. 1-Hydroxy-2,3,4,7-tetramethoxy-9H-xanthen-9-one | Antibacterial MIC | Increase/Decrease/No Change |

| Xanthone | OCH₃ → Cl at C2 | This compound vs. 2-Chloro-1,3,4,7-tetramethoxy-9H-xanthen-9-one | CYP450 Inhibition | Increase/Decrease/No Change |

By systematically evaluating these transformations across a large dataset, robust SAR rules could be established. For example, the analysis might reveal that a methoxy group at the C7 position is consistently associated with a significant increase in a particular biological activity, thereby guiding future synthesis efforts. However, without a dedicated research program generating this specific data for this compound and its analogs, such an analysis remains speculative.

In-depth Analysis Reveals Limited Public Research on the Derivatization of this compound

Despite a comprehensive search of scientific literature, there is a notable lack of specific research detailing the derivatization and development of analogues based on the this compound scaffold. While the broader class of xanthones is a vibrant area of chemical and pharmacological research, this particular pentamethoxy-substituted compound has not been a specific focus of published studies concerning the synthesis of novel derivatives, including aminated and chiral analogues, or the exploration of their therapeutic potential.

The field of medicinal chemistry frequently explores the modification of natural product scaffolds to enhance their biological activities. Xanthones, a class of oxygenated heterocyclic compounds, are well-regarded for their diverse pharmacological properties, which has led to extensive research into their derivatization. Strategies often involve the modification of substituent groups on the core xanthenone structure to improve efficacy, selectivity, and pharmacokinetic properties.

The existing body of research on xanthone derivatization provides insights into general synthetic strategies that could theoretically be applied to the this compound scaffold. These include:

Demethylation followed by alkylation or amination: The methoxy groups on the xanthone core could potentially be selectively or fully demethylated to yield hydroxyl groups. These hydroxyl groups can then serve as handles for the introduction of various functional groups, including aminoalkyl chains, to produce aminated analogues.

Introduction of chiral auxiliaries: Chiral derivatives could be synthesized by reacting the scaffold with chiral reagents or by employing asymmetric synthesis methods.

While these general strategies are well-documented for other xanthone derivatives, their specific application to this compound, and the biological evaluation of the resulting compounds, have not been reported in the reviewed literature. The therapeutic potential of any such derivatives would be speculative without experimental evidence.

Biosynthetic Pathways of Xanthenones

General Xanthone (B1684191) Biosynthesis in Organisms

The biosynthesis of the xanthone core in plants is a multi-stage process that begins with precursors from primary metabolism and proceeds through key intermediate compounds. nih.govnih.gov

The journey to the xanthone scaffold begins with the shikimate pathway, a crucial metabolic route that links carbohydrate metabolism to the synthesis of aromatic compounds. mdpi.comfrontiersin.org This pathway provides the precursors for the B-ring of the xanthone structure. nih.gov Precursor compounds from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) are utilized to produce shikimate and, subsequently, aromatic amino acids like L-phenylalanine. frontiersin.org The biosynthesis can proceed through either an L-phenylalanine-dependent pathway, as seen in the Hypericaceae family, or an L-phenylalanine-independent pathway that uses shikimate more directly, which is observed in the Gentianaceae family. nih.govfrontiersin.org

A central step in xanthone biosynthesis is the formation of a benzophenone (B1666685) intermediate. nih.govfrontiersin.org This occurs through the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate-malonate pathway). mdpi.com This reaction is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS). mdpi.comacs.org The initial product is typically 2,4,6-trihydroxybenzophenone (B1214741) (2,4,6-triHBP). mdpi.comnih.gov This intermediate is then hydroxylated by a cytochrome P450 monooxygenase, specifically one with benzophenone 3′-hydroxylase (B3′H) activity, to form 2,3′,4,6-tetrahydroxybenzophenone (2,3′,4,6-tetraHBP), which is considered the central intermediate for the biosynthesis of most plant-derived xanthones. nih.govmdpi.com

The defining step in the formation of the xanthone's tricyclic system is the intramolecular oxidative coupling of the 2,3′,4,6-tetrahydroxybenzophenone intermediate. nih.govnih.gov This cyclization is a regioselective process, meaning it occurs at a specific position on the aromatic rings. nih.govresearchgate.net The reaction is proposed to involve a two-stage one-electron oxidation, leading to the formation of a phenoxy radical which then attacks the other aromatic ring, resulting in the closure of the C-ring (the γ-pyrone ring). nih.gov This critical ring-closure is catalyzed by cytochrome P450 enzymes. researchgate.netresearchgate.net

The regioselectivity of the oxidative coupling reaction determines which of the two primary xanthone core structures is formed. nih.govresearchgate.net

Ortho-coupling: When the cyclization occurs at the ortho position relative to the 3'-hydroxyl group of the benzophenone intermediate, the product is 1,3,5-Trihydroxyxanthone (1,3,5-THX) . nih.govresearchgate.net

Para-coupling: When the cyclization occurs at the para position, the result is 1,3,7-Trihydroxyxanthone (1,3,7-THX) . nih.govresearchgate.net

These two compounds, 1,3,5-THX and 1,3,7-THX, are the foundational precursors for the vast majority of xanthone derivatives found in nature. nih.govnih.gov Subsequent enzymatic modifications, such as hydroxylation, methylation, prenylation, and glycosylation, lead to the extensive structural diversity observed in this class of compounds. researchgate.net It is from these core structures that 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one is ultimately derived through a series of methoxylation steps.

Enzymatic and Molecular Aspects of Biosynthesis

Significant progress has been made in identifying and characterizing the enzymes that catalyze the key steps in xanthone biosynthesis.

Cytochrome P450 (CYP) enzymes are crucial players in xanthone biosynthesis. acs.orgresearchgate.net They function as monooxygenases, catalyzing hydroxylation and the subsequent intramolecular C–O oxidative phenol (B47542) coupling reactions. nih.govresearchgate.net

Benzophenone 3′-hydroxylase (B3′H): This CYP activity is responsible for converting 2,4,6-trihydroxybenzophenone to 2,3′,4,6-tetrahydroxybenzophenone. mdpi.com

Xanthone Synthases: The enzymes that catalyze the final ring closure were initially termed xanthone synthases. nih.gov They have since been identified as specific cytochrome P450s. For instance, in Hypericum species, two distinct CYPs have been characterized:

CYP81AA1 (1,3,7-THX synthase): This enzyme catalyzes the 3'-hydroxylation of the benzophenone and the subsequent para-cyclization to form 1,3,7-THX. researchgate.net

CYP81AA2 (1,3,5-THX synthase): This paralog also performs the 3'-hydroxylation but directs the cyclization to the ortho position, yielding 1,3,5-THX as the main product. researchgate.net

Further modifications to the xanthone core are also carried out by specific enzymes. For example, xanthone 6-hydroxylase (X6H), another CYP-dependent monooxygenase, can hydroxylate the core structures at the C-6 position. nih.govnih.gov The subsequent pentamethoxylation to form this compound would be catalyzed by a series of O-methyltransferase enzymes.

Data Tables

Table 1: Key Intermediates and Precursors in Xanthone Biosynthesis This interactive table summarizes the pivotal molecules in the xanthone biosynthetic pathway.

| Compound Name | Role in Pathway |

|---|---|

| Shikimate | Primary precursor from carbohydrate metabolism |

| L-Phenylalanine | Aromatic amino acid precursor (in dependent pathway) |

| 2,4,6-Trihydroxybenzophenone | Initial benzophenone product |

| 2,3',4,6-Tetrahydroxybenzophenone | Central benzophenone intermediate |

| 1,3,5-Trihydroxyxanthone (1,3,5-THX) | Core xanthone precursor (from ortho-coupling) |

| 1,3,7-Trihydroxyxanthone (1,3,7-THX) | Core xanthone precursor (from para-coupling) |

Table 2: Key Enzymes in Xanthone Biosynthesis This interactive table details the enzymes and their functions in the formation of the xanthone core.

| Enzyme Name | Enzyme Class | Function |

|---|---|---|

| Benzophenone Synthase (BPS) | Type III Polyketide Synthase | Catalyzes condensation to form the benzophenone scaffold |

| Benzophenone 3'-hydroxylase (B3'H) | Cytochrome P450 | Hydroxylates the benzophenone intermediate |

| 1,3,7-THX synthase (CYP81AA1) | Cytochrome P450 | Catalyzes hydroxylation and para-oxidative coupling |

| 1,3,5-THX synthase (CYP81AA2) | Cytochrome P450 | Catalyzes hydroxylation and ortho-oxidative coupling |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5,6-tetrahydroxyxanthone |

| 1,3,5,8-tetrahydroxyxanthone |

| 1,3,5-Trihydroxyxanthone |

| 1,3,7-Trihydroxyxanthone |

| 1,5-dihydroxy-3-methoxyxanthone |

| 1-hydroxy-3,5,6,7-tetramethoxyxanthone |

| 1,8-dihydroxy-3,5-dimethoxyxanthone |

| 2,3',4,6-tetrahydroxybenzophenone |

| 2,4,6-trihydroxybenzophenone |

| Erythrose 4-phosphate |

| L-phenylalanine |

| Malonyl-CoA |

| Phosphoenolpyruvate |

Proposed Pathways for Specific Xanthenone Derivatives

While the precise biosynthetic pathway for this compound has not been fully elucidated at a molecular level, a scientifically sound pathway can be proposed based on the general principles of xanthone biosynthesis and the known chemistry of related compounds found in nature. The formation of this highly methoxylated derivative likely involves a series of sequential hydroxylation and O-methylation steps starting from a common xanthone precursor.

The key enzymes responsible for the addition of methoxy (B1213986) groups are S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). researchgate.netresearchgate.net These enzymes catalyze the transfer of a methyl group from the donor molecule, SAM, to a hydroxyl group on the xanthone scaffold. researchgate.net The presence of five methoxy groups in this compound suggests a multi-step process involving several distinct OMTs or a few OMTs with broad substrate specificity.

A plausible biosynthetic route would begin with a polyhydroxylated xanthone core, such as 1,3,7-trihydroxyxanthone, which is a known precursor for many xanthone derivatives. nih.gov This core would then undergo additional enzymatic hydroxylations to create a pentahydroxy intermediate, 1,2,3,4,7-pentahydroxy-9H-xanthen-9-one. This precursor would then be subjected to five successive methylation events, catalyzed by specific OMTs, to yield the final product. The sequence of these methylation steps can vary, leading to different methoxy-hydroxy intermediates before the fully methylated compound is formed.

The table below outlines the proposed sequential enzymatic reactions in the terminal phase of the biosynthesis of this compound.

| Step | Substrate | Enzyme Type (Proposed) | Intermediate/Product |

| 1 | 1,3,7-Trihydroxy-9H-xanthen-9-one | Xanthone Hydroxylase | 1,3,4,7-Tetrahydroxy-9H-xanthen-9-one |

| 2 | 1,3,4,7-Tetrahydroxy-9H-xanthen-9-one | Xanthone Hydroxylase | 1,2,3,4,7-Pentahydroxy-9H-xanthen-9-one |

| 3 | 1,2,3,4,7-Pentahydroxy-9H-xanthen-9-one | O-Methyltransferase (OMT) | Various hydroxyl-methoxy intermediates |

| 4 | Various hydroxyl-methoxy intermediates | O-Methyltransferase (OMT) | This compound |

Future Perspectives and Research Directions in 1,2,3,4,7 Pentamethoxy 9h Xanthen 9 One Research

Advanced Methodologies for Synthesis and Derivatization

Future synthetic research will likely move beyond classical methods to embrace more efficient, sustainable, and high-throughput approaches for the synthesis and derivatization of 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one. The development of novel synthetic routes is crucial for generating a library of related compounds, which is essential for comprehensive structure-activity relationship (SAR) studies. nih.gov

Advanced strategies could include the use of transition-metal-catalyzed cross-coupling reactions to construct the xanthone (B1684191) core or to introduce functional groups. Furthermore, green chemistry principles are expected to play a significant role, with methodologies such as ultrasound-assisted synthesis and the use of eco-friendly solvents and catalysts becoming more prevalent. nih.gov These methods not only reduce the environmental impact but can also improve reaction yields and reduce production costs. nih.gov The development of combinatorial chemistry and automated synthesis platforms could accelerate the creation of a diverse library of derivatives, enabling rapid screening for biological activity.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Photocatalysis | Metal-free, visible-light mediated, mild reaction conditions. mdpi.com | Developing selective C-H activation and functionalization on the xanthone core. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and integration of purification steps. | Continuous production of the xanthone scaffold and its subsequent derivatization. |

| Enzymatic Synthesis | High selectivity (regio- and stereoselectivity), mild conditions, and reduced waste. | Utilizing enzymes for specific hydroxylation or methoxylation steps. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and enhanced reaction purity. | Accelerating key cyclization and substitution reactions in the synthesis pathway. |

Deepening Understanding of Molecular Mechanisms and Cellular Targets

A critical area for future research is the elucidation of the precise molecular mechanisms through which this compound exerts its biological effects. The substitution pattern of methoxy (B1213986) groups can significantly influence how the molecule interacts with biological targets. nih.gov Investigations should aim to identify specific cellular proteins, enzymes, and signaling pathways that are modulated by this compound.

Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to identify direct binding partners. Subsequent validation using genetic and pharmacological approaches will be essential to confirm these targets. Given that other xanthone derivatives are known to interact with targets like protein kinases, topoisomerases, and components of key signaling pathways such as MAPK and Nrf2, these represent logical starting points for investigation. nih.govnih.gov A deeper understanding of its mechanism of action is fundamental for its development as a potential therapeutic agent. nih.gov

| Potential Cellular Target Class | Example | Rationale for Investigation |

|---|---|---|

| Protein Kinases | MAPK, PI3K/Akt | Many xanthones modulate these key signaling pathways involved in cell proliferation and survival. frontiersin.org |

| Transcription Factors | Nrf2, NF-κB | Xanthones are known to modulate inflammatory and antioxidant responses through these factors. nih.govmdpi.com |

| DNA-Interacting Enzymes | Topoisomerase IIα | This is a known target for some anticancer xanthone derivatives. nih.gov |

| Membrane Transporters | P-glycoprotein (P-gp) | The xanthone scaffold has been identified in modulators of multidrug resistance proteins. researchgate.net |

Exploration of Novel Biological Pathways and Applications

While xanthones are widely studied for their antioxidant and anticancer properties, the unique structure of this compound may confer activity in other, less explored therapeutic areas. Future research should broaden the scope of biological screening to uncover novel applications.

Promising areas for investigation include neurodegenerative diseases, where compounds that can mitigate oxidative stress and inflammation are of high interest. numberanalytics.comnumberanalytics.com Its potential as an anti-infective agent against bacteria, fungi, and viruses also warrants exploration, as many natural products with a xanthone core exhibit antimicrobial properties. biomedgrid.com Furthermore, given the role of related compounds in modulating metabolic enzymes, its potential application in metabolic disorders such as diabetes is another avenue for future studies. tandfonline.com

| Potential Therapeutic Area | Biological Rationale | Example of Research Direction |

|---|---|---|

| Neuroprotection | Potential to mitigate oxidative stress and neuroinflammation implicated in diseases like Alzheimer's and Parkinson's. numberanalytics.com | Assessing the compound's ability to protect neuronal cells from induced toxicity. |

| Anti-Infective | The xanthone scaffold is present in many natural antimicrobial compounds. biomedgrid.com | Screening against a panel of pathogenic bacteria, viruses, and fungi. |

| Metabolic Regulation | Some xanthones inhibit enzymes like α-glucosidase, relevant to diabetes management. tandfonline.com | Investigating the effect on glucose metabolism and related enzymatic pathways. |

| Anti-inflammatory | Xanthones can modulate key inflammatory pathways. nih.gov | Evaluating the inhibition of pro-inflammatory cytokine production in immune cells. numberanalytics.com |

Integration with Synthetic Biology for Novel Compound Production

Synthetic biology offers a powerful and sustainable platform for the production of complex natural products and their derivatives. Future research could focus on engineering microbial chassis, such as E. coli or Saccharomyces cerevisiae, to produce the core xanthone scaffold. nih.gov This involves assembling the necessary biosynthetic genes from plants or fungi into a microbial host. nih.govmdpi.com

The subsequent challenge and opportunity lie in tailoring this core structure to produce this compound. This would require the introduction and optimization of specific tailoring enzymes, particularly O-methyltransferases (OMTs), that can selectively add methyl groups at the desired positions of the xanthone ring. This approach not only provides a renewable source of the compound but also enables the creation of novel derivatives by introducing different tailoring enzymes, a process known as combinatorial biosynthesis. nih.gov

| Step | Objective | Key Technologies/Approaches |

|---|---|---|

| 1. Pathway Assembly | Produce the basic xanthone core in a microbial host. | Gene mining, DNA synthesis, CRISPR/Cas9 genome editing. |

| 2. Precursor Supply Enhancement | Increase the metabolic flux towards xanthone biosynthesis. | Metabolic engineering of central carbon metabolism. frontiersin.org |

| 3. Tailoring Enzyme Engineering | Achieve the specific pentamethoxy substitution pattern. | Directed evolution and screening of O-methyltransferases (OMTs). |

| 4. Process Optimization | Maximize production titer and yield. | Fermentation process development, high-throughput screening. |

Enhanced Computational Modeling and Predictive Studies in Drug Discovery

Computational tools are indispensable in modern drug discovery for predicting the properties of new molecules and guiding experimental work. For this compound, in silico approaches can be leveraged to accelerate its development.

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a sufficient number of derivatives with measured biological activity are available. nih.gov These models help identify the key structural features that determine potency and can guide the design of more effective analogs. nih.govtandfonline.com Molecular docking studies can predict how the compound binds to specific protein targets, providing insights into its mechanism of action at the molecular level. nih.govnih.gov Furthermore, computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is crucial for identifying candidates with favorable drug-like profiles early in the discovery process. researchgate.net

| Computational Method | Application in Research | Predicted Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes of the compound with potential protein targets. nih.gov | Identification of key interacting residues and estimation of binding affinity. |

| QSAR | Correlating structural features of derivatives with biological activity. researchgate.net | A predictive model to guide the design of new, more potent derivatives. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the compound within a protein's binding site over time. | Assessment of binding stability and conformational changes. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. researchgate.net | Early identification of potential liabilities such as poor absorption or toxicity risks. |

Q & A

Q. What are the standard synthetic routes for 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one, and how is reaction progress monitored?

The synthesis typically involves methoxylation of a xanthone core via nucleophilic substitution or Friedel-Crafts alkylation. A common approach includes refluxing precursor hydroxyxanthones with methyl iodide in the presence of a base (e.g., K₂CO₃) in acetone or DMF . Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization, and intermediates are purified via column chromatography. For example, describes TLC monitoring during cyclization steps, ensuring complete conversion before isolation .

Q. How is the solubility profile of this compound determined, and what solvents are optimal for experimental use?

Solubility is assessed using incremental solvent addition under sonication or heating. reports solubility in DMF (1 mg/mL) and DMSO (2 mg/mL), with insolubility in ethanol and PBS . For biological assays, DMSO is preferred due to its compatibility with aqueous buffers, but residual solvent effects must be controlled via dilution (e.g., <1% v/v in cell culture) .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

Characterization relies on H/C NMR, IR, and high-resolution mass spectrometry (HRMS). highlights H NMR (δ 3.8–4.1 ppm for methoxy groups) and IR (C=O stretch at ~1650 cm) for structural validation . Purity ≥98% is confirmed via quantitative NMR or HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do substituent positions and methoxy group counts influence the biological activity of pentamethoxyxanthones?

Activity correlates with methoxy substitution patterns. identifies 1,2,3,4,7-pentamethoxy derivatives as potent inhibitors (IC values in µM range) in enzyme assays, likely due to enhanced lipophilicity and π-stacking with target proteins . Comparative studies in show that bulkier substituents at C2 reduce antiallergic activity, suggesting steric hindrance impacts binding .

Q. What crystallographic techniques resolve molecular packing and intermolecular interactions in this compound?

Single-crystal X-ray diffraction (SCXRD) reveals non-planar xanthene cores with dihedral angles between aromatic rings (e.g., 4.7° in related structures). details π-π interactions (3.58–3.85 Å) and hydrogen bonding networks, critical for understanding solid-state stability and co-crystal design .

Q. How can conflicting bioactivity data in literature be addressed methodologically?

Discrepancies often arise from assay conditions (e.g., cell lines, solvent concentrations). A robust approach includes:

Q. What strategies optimize the compound’s stability during long-term storage?

Lyophilization in amber vials under inert gas (N₂/Ar) at -20°C prevents methoxy group oxidation . Purity degradation is tracked via periodic HPLC analysis, with ≤5% degradation over 12 months considered acceptable .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.